(1S,2S)-2-((2-Chlorobenzyl)amino)cyclohexan-1-ol
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Overview
Description
(1S,2S)-2-((2-Chlorobenzyl)amino)cyclohexan-1-ol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexane ring, a chlorophenyl group, and an amino alcohol moiety. The stereochemistry of the compound, indicated by the (1S,2S) configuration, plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((2-Chlorobenzyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexanone and 2-chlorobenzylamine.
Reductive Amination: The key step in the synthesis is the reductive amination of cyclohexanone with 2-chlorobenzylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (1S,2S) enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and consistency of the (1S,2S) enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-((2-Chlorobenzyl)amino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the amino alcohol moiety, using reagents like sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: Ketones, aldehydes
Reduction: Modified amino alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
(1S,2S)-2-((2-Chlorobenzyl)amino)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2S)-2-((2-Chlorobenzyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: The binding of the compound to its target can initiate a cascade of biochemical events, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ol: The enantiomer of the compound with different stereochemistry.
2-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ol: The racemic mixture containing both (1S,2S) and (1R,2R) enantiomers.
Uniqueness
Stereochemistry: The (1S,2S) configuration imparts unique chemical and biological properties to the compound.
Biological Activity: The specific stereochemistry may result in higher affinity for certain molecular targets, leading to enhanced biological effects.
Properties
IUPAC Name |
(1S,2S)-2-[(2-chlorophenyl)methylamino]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-11-6-2-1-5-10(11)9-15-12-7-3-4-8-13(12)16/h1-2,5-6,12-13,15-16H,3-4,7-9H2/t12-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOQRKKXOSYEHB-STQMWFEESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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